molecular formula C13H20O B8018569 4-(Tert-butyl)-2-isopropylphenol

4-(Tert-butyl)-2-isopropylphenol

Cat. No.: B8018569
M. Wt: 192.30 g/mol
InChI Key: VDQVJATUUNGJNN-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-isopropylphenol is an organic compound with the molecular formula C13H20O It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butyl)-2-isopropylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl alcohol and isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites are known for their high selectivity and efficiency in catalyzing alkylation reactions. The process involves the reaction of phenol with tert-butyl alcohol and isopropyl alcohol in the presence of a zeolite catalyst, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

4-(Tert-butyl)-2-isopropylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and isopropyl groups can also affect the compound’s hydrophobicity and overall reactivity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the isopropyl group.

    2-tert-Butylphenol: Similar structure but with the tert-butyl group in a different position.

    4-tert-Butylbenzaldehyde: Contains a formyl group instead of a hydroxyl group.

Uniqueness

4-(Tert-butyl)-2-isopropylphenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-tert-butyl-2-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQVJATUUNGJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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